molecular formula C14H11BrN4O B6626739 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile

Cat. No. B6626739
M. Wt: 331.17 g/mol
InChI Key: FRDOJVKJCVJCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells and by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile in lab experiments is its potential as a treatment for cancer and mental health disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in the lab.

Future Directions

There are many future directions for the study of 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile. One direction is to further investigate its potential as a treatment for cancer and mental health disorders. Another direction is to study its mechanism of action in more detail to optimize its use in the lab. Additionally, it may be useful to study its potential side effects and toxicity to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile has been achieved using different methods. One of the methods involves the reaction of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine with pyrazine-2-carbonitrile in the presence of a suitable reagent. Another method involves the reaction of 7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-ol with pyrazine-2-carbonitrile in the presence of a catalyst.

Scientific Research Applications

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile has been studied for its potential applications in the field of medicine. It has been shown to have antitumor activity and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-11-1-2-13-10(5-11)9-19(3-4-20-13)14-8-17-12(6-16)7-18-14/h1-2,5,7-8H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDOJVKJCVJCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C3=NC=C(N=C3)C#N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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